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Get Quote

Mechanistic Rationale: Targeting the TLS Mutasome
Scaffold
Translesion synthesis (TLS) is a specialized DNA damage tolerance pathway that allows

cancer cells to bypass bulky DNA adducts induced by chemotherapeutics (e.g., cisplatin,

cyclophosphamide), directly contributing to chemoresistance and mutagenesis[1][2]. The Y-

family polymerase REV1 acts as the central scaffold for the TLS mutasome. Upon replication

fork stalling, the sliding clamp PCNA is monoubiquitinated at Lysine 164 (K164-UbPCNA) by

the RAD6/RAD18 complex[3].

REV1 is recruited to the stalled fork through a highly specific protein-protein interaction (PPI)

between its C-terminal Ubiquitin-Binding Motif 2 (UBM2) and the ubiquitin moiety of UbPCNA[4]

[5]. Structural studies confirm that while REV1 possesses two UBMs, only UBM2 actively binds

ubiquitin, interacting via a shallow hydrophobic cavity (involving L1024 and P1025) that docks

against the L8/I44/V70 hydrophobic patch of ubiquitin[1][6]. Inhibiting this specific PPI with

small molecules (e.g., MLAF50) orthosterically blocks REV1 recruitment, dismantling the TLS

mutasome and sensitizing tumors to genotoxic chemotherapy[1][5].
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Figure 1: Mechanism of REV1-mediated TLS and target intervention by UBM2 inhibitors.

Screening Cascade Design
To identify bona fide UBM2 inhibitors, the screening cascade must filter out frequent hitters and

assay artifacts. We employ a self-validating tripartite system:

Primary Screen: High-throughput AlphaScreen assay to identify PPI disruptors.

Orthogonal Validation: 2D 1H-15N HSQC NMR to confirm direct target engagement and map

the binding interface.
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Cellular Validation: Immunofluorescence and clonogenic survival assays to verify in vivo

efficacy and chemo-sensitization.
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Figure 2: Tripartite screening workflow for validating REV1/UBM2 interaction inhibitors.

Detailed Experimental Protocols
Protocol 1: High-Throughput AlphaScreen Assay
(Primary Screen)
Causality & Logic: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is

ideal for low-affinity PPIs. When His6-REV1-UBM2 and Biotin-UbPCNA interact, they bring
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Nickel-chelate donor beads and Streptavidin acceptor beads into proximity. Laser excitation

(680 nm) triggers a singlet oxygen cascade, yielding luminescence (520-620 nm). Inhibitors

disrupt this proximity, quenching the signal[5].

Step-by-Step Methodology:

Reagent Preparation: Prepare assay buffer (25 mM HEPES pH 7.4, 100 mM NaCl, 0.1%

BSA, 0.05% Tween-20, 1 mM DTT). Purify recombinant His6-REV1-UBM2 (residues 915-

1060) and Biotin-UbPCNA.

Compound Plating: Dispense 100 nL of small molecule library compounds (in 100% DMSO)

into 384-well white opaque microplates using an acoustic liquid handler.

Protein Incubation: Add 5 µL of a 2X protein mix (final concentrations: 100 nM His6-REV1-

UBM2 and 50 nM Biotin-UbPCNA) to the wells. Incubate at room temperature (RT) for 30

minutes to allow compound binding.

Bead Addition (Dark Room): Under subdued green light, add 5 µL of 2X AlphaScreen bead

mix (final concentration: 10 µg/mL Nickel-chelate donor beads and 10 µg/mL Streptavidin

acceptor beads).

Signal Detection: Incubate for 1 hour at RT in the dark. Read the plate on an EnVision

Multilabel Reader (excitation 680 nm, emission 520-620 nm).

Self-Validation (Counter-Screen): To eliminate false positives (singlet oxygen quenchers or

biotin-mimics), run hits against a pre-formed Biotin-His6 peptide complex. Compounds that

reduce signal in the counter-screen are discarded as artifacts[5].

Protocol 2: 1H-15N HSQC NMR Spectroscopy
(Orthogonal Validation)
Causality & Logic: AlphaScreen hits must be validated for direct binding to REV1-UBM2. 2D

NMR detects Chemical Shift Perturbations (CSPs) of specific backbone amides in 15N-labeled

REV1-UBM2. This not only proves direct engagement but maps the binding pocket, ensuring

the compound competes for the ubiquitin-binding interface (e.g., residues L1024, P1025) rather

than acting as a non-specific aggregator[1][6].
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Step-by-Step Methodology:

Isotope Labeling: Express REV1-UBM2 in E. coli grown in M9 minimal media supplemented

with 15NH4Cl. Purify via Ni-NTA and size-exclusion chromatography.

Sample Preparation: Prepare 50 µM 15N-REV1-UBM2 in NMR buffer (20 mM Sodium

Phosphate pH 6.8, 50 mM NaCl, 10% D2O).

Titration: Acquire a baseline 1H-15N HSQC spectrum. Titrate the inhibitor (from a 50 mM d6-

DMSO stock) at molar ratios of 1:0.5, 1:1, 1:2, and 1:5 (Protein:Compound).

Data Acquisition: Record spectra at 298K on a 600 MHz or 800 MHz NMR spectrometer

equipped with a cryoprobe.

Analysis: Calculate CSPs using the formula Δδ=(ΔδH​)2+(ΔδN​/5)2​. Compounds that shift

peaks corresponding to the ubiquitin-binding interface (e.g., L1024-L1028) are confirmed as

orthosteric UBM2 inhibitors[1].

Protocol 3: Cellular Validation - Chromatin Localization
& Clonogenic Survival
Causality & Logic: A validated in vitro binder must penetrate cells and disrupt the REV1-

UbPCNA interaction in vivo. Cisplatin treatment induces DNA lesions, triggering REV1

recruitment to chromatin. Inhibitors should prevent this localization and synergistically sensitize

cells to non-lethal doses of cisplatin[1][5].

Step-by-Step Methodology:

Chromatin Localization (Immunofluorescence):

Seed U2OS cells on glass coverslips. Treat with 5 µM cisplatin for 8 hours to induce PCNA

ubiquitination.

Co-treat with the UBM2 inhibitor (e.g., 10-20 µM) or DMSO vehicle.

Critical Step: Pre-extract soluble proteins with 0.2% Triton X-100 in PBS for 2 minutes on

ice. This ensures only chromatin-bound proteins are retained.
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Fix with 4% paraformaldehyde, block, and stain with anti-REV1 and anti-PCNA antibodies.

Quantify REV1 nuclear foci per cell using confocal microscopy. A successful inhibitor will

significantly reduce REV1 foci without affecting PCNA foci[1].

Clonogenic Survival Assay:

Seed U2OS cells at low density (500 cells/well in 6-well plates).

Treat with a sub-lethal dose of cisplatin (e.g., 1 µM) and varying concentrations of the

UBM2 inhibitor.

Incubate for 10-14 days until macroscopic colonies form.

Fix with methanol and stain with 0.5% crystal violet. Count colonies to calculate the

Sensitization Enhancement Ratio (SER)[5].

Quantitative Data Interpretation
To standardize the evaluation of novel REV1/UBM2 inhibitors, benchmark candidates against

the following quantitative thresholds:
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Assay Type Metric
Threshold for Lead
Advancement

Biological
Significance

AlphaScreen IC50 < 5 µM

Indicates potent

disruption of the

REV1-UbPCNA

complex.

Counter-Screen IC50 > 50 µM

Ensures the

compound is not a

pan-assay

interference

compound (PAINS).

1H-15N NMR Kd (from CSP) < 10 µM

Confirms direct,

reversible binding to

the UBM2

hydrophobic pocket.

Immunofluorescence Foci Reduction > 60% reduction

Proves cellular

permeability and

target engagement at

chromatin.

Clonogenic Assay SER (Cisplatin) > 2.0

Demonstrates

synergistic

sensitization to DNA-

damaging

chemotherapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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